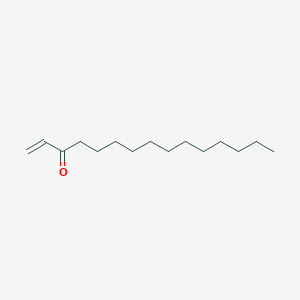

1-Pentadecen-3-one

Description

Structure

3D Structure

Properties

CAS No. |

131088-58-9 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

pentadec-1-en-3-one |

InChI |

InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4H,2-3,5-14H2,1H3 |

InChI Key |

YFURFLWAOAZPGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C=C |

Origin of Product |

United States |

Biosynthetic and Enzymatic Formation Pathways of 1 Pentadecen 3 One

Enzymatic Generation from Specific Precursors

The primary documented pathway for the formation of 1-Pentadecen-3-one involves the enzymatic activity of human Sphingosine-1-Phosphate Lyase (hS1PL) on specific, non-naturally occurring substrates. pnas.orgnih.govcsic.esuco.esacs.org Research has demonstrated that hS1PL can act on vinylated analogs of its natural substrate, sphingosine-1-phosphate (S1P).

Specifically, a configurationally defined vinylated analog of S1P, designated as RBM10-8, has been identified as a substrate for hS1PL. csic.esuco.es The enzymatic cleavage of this amino phosphate (B84403) precursor by hS1PL results in the formation of this compound. pnas.orgcsic.es This reaction highlights the capability of hS1PL to recognize and process substrates that deviate from its natural sphingoid base phosphate targets. The process is also described as a mechanism-based inhibition, where the product, this compound, can act as a Michael-type acceptor and potentially react with nucleophilic residues within the enzyme's active site. pnas.orgmdpi.com

Role of Key Enzymes in Biosynthetic Cascades

The central enzyme responsible for this transformation is Sphingosine-1-Phosphate Lyase (S1PL). nih.govahajournals.org S1PL is a key enzyme in the final step of the sphingolipid metabolic pathway, where it irreversibly degrades phosphorylated sphingoid bases. mdpi.comresearchgate.netnih.govfrontiersin.orguniprot.org It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, meaning it requires PLP as a cofactor to perform its catalytic function. mdpi.comresearchgate.netnih.govfrontiersin.org

The general mechanism of S1PL involves the following key steps:

Schiff Base Formation: The amino group of the substrate (the S1P analog) forms a Schiff base (or aldimine) with the PLP cofactor, which is already linked to a lysine (B10760008) residue in the enzyme's active site.

C-C Bond Cleavage: The PLP cofactor facilitates the cleavage of the carbon-carbon bond between C2 and C3 of the sphingoid base backbone. researchgate.net This is a retro-aldol type reaction.

Product Release: The cleavage results in the release of two products. In the case of the natural substrate S1P, these products are (2E)-hexadecenal and phosphoethanolamine. mdpi.comresearchgate.netuniprot.org For the vinylated analog RBM10-8, the products are this compound and the corresponding amino phosphate fragment. csic.es

The formation of a ketone (this compound) instead of an aldehyde (like hexadecenal) is a direct consequence of the vinyl group present in the structure of the specific precursor, RBM10-8.

Intermediates and Stereochemical Considerations in Biological Synthesis

The activity of hS1PL is highly dependent on the stereochemistry of its substrate. The enzyme exhibits significant stereospecificity, meaning it preferentially binds and acts on a substrate with a particular three-dimensional arrangement. nih.govahajournals.org

For the generation of this compound, it has been shown that the specific stereoisomer RBM10-8, which has an unnatural (2R,3S) configuration, is the preferred substrate among its isomers. csic.esuco.es This demonstrates that the active site of hS1PL is able to discriminate between different stereoisomers of the amino diol phosphate framework, even in unnatural substrates. csic.es While the natural substrates for S1PL possess a D-erythro-isomer configuration, the acceptance of the (2R,3S) configuration of the vinylated analog indicates a certain flexibility within the active site, while still maintaining stereoselectivity. nih.govcsic.es

The key intermediate in this biological synthesis is the external aldimine formed between the amino phosphate precursor and the PLP cofactor within the enzyme's active site. researchgate.net This Schiff base intermediate is crucial for activating the C2-C3 bond for cleavage. The subsequent electronic rearrangements, facilitated by the pyridinium (B92312) ring of the PLP cofactor, lead to the fragmentation of the molecule and the ultimate release of this compound.

Comparative Analysis with Biosynthesis of Related Pentadecenones

The formation of this compound via hS1PL represents a distinct biochemical pathway when compared to the biosynthesis of other related ketones, such as those produced by polyketide synthases (PKS). google.comnih.gov These alternative pathways are fundamentally different in their enzymatic machinery, substrates, and core mechanism.

In many bacteria and fungi, long-chain ketones are produced via Type I or Type II PKS pathways. rsc.orgnih.gov In these systems, a large, multi-domain enzyme or enzyme complex builds the carbon backbone from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA). nih.gov The final step of this synthesis often involves a thioesterase (TE) domain, which cleaves the fully assembled polyketide chain from the acyl carrier protein (ACP) to which it is tethered. pnas.orgrsc.orgbiorxiv.org This release can occur through hydrolysis (forming a carboxylic acid) or cyclization. In some cases, the thioesterase, sometimes in conjunction with other enzymes, facilitates a decarboxylation to release a ketone. google.com

The table below provides a comparative analysis of these two distinct pathways for ketone formation.

| Feature | hS1PL-Mediated Formation | PKS/Thioesterase-Mediated Formation |

| Enzyme Class | Pyridoxal-5'-phosphate (PLP)-dependent Lyase ahajournals.orgresearchgate.net | Polyketide Synthase (PKS) and Thioesterase (an α/β-hydrolase) nih.govrsc.org |

| Substrate | Pre-formed amino phosphates (e.g., vinylated S1P analog) csic.es | Simple acyl-CoAs (e.g., Acetyl-CoA, Malonyl-CoA) nih.gov |

| Core Mechanism | C-C bond cleavage of a complex backbone (retro-aldol reaction) researchgate.net | Iterative condensation of small units to build a backbone, followed by release nih.gov |

| Cofactor | Pyridoxal-5'-phosphate (PLP) nih.govfrontiersin.org | Coenzyme A (for substrates), Phosphopantetheine (on ACP) |

| Product Type | Specific ketone (this compound) from an unnatural precursor csic.es | Diverse range of polyketides, including various ketones |

Chemical Synthesis Methodologies for 1 Pentadecen 3 One and Analogues

Conventional Organic Synthesis Routes

Conventional methods for synthesizing α,β-unsaturated ketones, including structures similar to 1-pentadecen-3-one, primarily involve the formation of α,β-unsaturated ketone systems and the construction of carbon-carbon bonds.

The formation of the α,β-unsaturated ketone moiety is a critical step. While classical methods like the Wittig, Horner-Wadsworth-Emmons, and Petersen olefinations are widely used, they can produce stoichiometric phosphorus and silicon byproducts and may require sensitive reaction conditions. acs.org An alternative is the Claisen-Schmidt condensation of aldehydes and ketones, though this can sometimes lead to mixtures of products. acs.org

The Wittig reaction, in particular, involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene. wikipedia.orgorganic-chemistry.org For α,β-unsaturated ketones, this typically involves a stabilized ylide, which generally yields the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds through a four-membered cyclic intermediate known as an oxaphosphetane. organic-chemistry.org Libraries of π-expanded α,β-unsaturated ketones have been successfully prepared using a combination of the Wittig reaction, Sonogashira reaction, and aldol (B89426) condensation. nih.govresearchgate.net

A one-pot procedure has been developed for converting various ketones into α,β-unsaturated ketones in good yields under mild conditions by treating lithium enolates with N-tert-butyl phenylsulfinimidoyl chloride. organic-chemistry.org This method is efficient even at low temperatures and is suitable for complex molecules. organic-chemistry.org Another approach involves the α-bromination of a ketone followed by dehydration to yield the α,β-unsaturated ketone. For instance, 1-penten-3-one can be synthesized from 3-pentanone (B124093) through this two-step process. vaia.com

| Reaction | Description | Key Features |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide. wikipedia.orgorganic-chemistry.org | Commonly used for alkene synthesis; stabilized ylides favor (E)-alkene formation. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. thermofisher.cn | Often provides (E)-enoates with high selectivity. wikipedia.org |

| Claisen-Schmidt Condensation | Condensation of an aldehyde and a ketone. acs.org | Can result in product mixtures. acs.org |

| Mukaiyama Aldol Reaction | Reaction of aldehydes with trimethylsilyl (B98337) enolates catalyzed by a proazaphosphatrane. organic-chemistry.org | Efficient for forming β-hydroxy carbonyl compounds. |

| Dehydrogenation | Conversion of saturated ketones to α,β-unsaturated ketones using reagents like N-tert-butyl phenylsulfinimidoyl chloride. organic-chemistry.org | One-pot procedure, mild conditions. organic-chemistry.org |

| α-Bromination/Dehydration | Bromination at the α-carbon of a ketone followed by elimination of HBr. vaia.com | A two-step method to introduce unsaturation. vaia.com |

The assembly of the carbon skeleton of this compound relies on carbon-carbon bond-forming reactions. These are fundamental processes in organic synthesis, enabling the creation of more complex molecules from simpler precursors. alevelchemistry.co.uksigmaaldrich.com Examples of such reactions include aldol reactions, the addition of Grignard reagents to carbonyls, and various transition metal-catalyzed cross-coupling reactions. alevelchemistry.co.uksigmaaldrich.comillinois.edu

For instance, the synthesis of related α,β-unsaturated ketones has been achieved through palladium-catalyzed oxygenation of allyl arenes or alkenes, which proceeds via allylic C-H bond cleavage under mild conditions. organic-chemistry.org Another strategy involves the cross-coupling metathesis reaction. For example, a 3-keto-sphingosine derivative was synthesized via a cross-coupling metathesis reaction between an enone and 1-pentadecene (B78149) using a Grubbs 2nd generation catalyst. mdpi.com

| Reaction Type | Description | Catalyst/Reagent Example |

| Aldol Reaction | A reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound. alevelchemistry.co.uk | Base or acid catalysis |

| Grignard Reaction | Addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. alevelchemistry.co.uk | RMgX |

| Heck Reaction | A palladium-catalyzed reaction of an unsaturated halide with an alkene. alevelchemistry.co.uk | Palladium catalyst |

| Cross-Metathesis | A reaction between two alkenes to form new alkenes by exchanging their substituents. mdpi.com | Grubbs catalyst |

| Palladium-catalyzed Oxygenation | Oxygenation of allyl compounds to form α,β-unsaturated aldehydes. organic-chemistry.org | PdCl₂/Cu(OAc)₂ |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to construct complex molecules. nih.gov This approach is gaining traction as advances in enzyme engineering allow for the use of biocatalysts in non-natural transformations. nih.gov

Enzymes such as aldolases, transketolases, and hydroxynitrile lyases are well-established for forming carbon-carbon bonds in organic synthesis. nih.gov More recently, other enzymes have been employed for novel C-C bond-forming reactions, including the Stetter and Pictet-Spengler reactions. nih.gov For example, lipases have been shown to catalyze aldol reactions, and d-aminoacylases can mediate the Henry reaction. nih.gov

In the synthesis of complex natural products, chemoenzymatic strategies have been used to create chiral building blocks. For instance, a kinetic resolution of a racemic alcohol using lipase (B570770) PS was a key step in the synthesis of a chiral pipecolic acid derivative. nih.gov While direct chemoenzymatic synthesis of this compound is not extensively documented, the principles of using enzymes for selective C-C bond formation or functional group manipulation could be applied to its synthesis or the synthesis of its chiral derivatives.

Stereoselective Synthesis Approaches for this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives often requires stereoselective methods. This is particularly relevant for creating biologically active molecules where specific stereochemistry is crucial.

One key strategy is the stereoselective reduction of a ketone. For example, the reduction of an allyl ketone using lithium tri-tert-butoxyaluminum hydride (LiAl[Ot-Bu]₃H) can afford the anti-isomer with high diastereoselectivity. mdpi.com This can then be followed by an olefin cross-coupling metathesis to introduce the long alkyl chain with a specific double bond geometry. mdpi.com

Another approach involves the use of chiral catalysts or reagents in Wittig-type reactions. The Schlosser modification of the Wittig reaction can be used to obtain pure (E)-alkenes. wikipedia.org Similarly, the Julia-Kocienski olefination also provides (E)-alkenes selectively. wikipedia.org For the synthesis of (Z)-alkenes, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is often employed. wikipedia.org

The synthesis of a (Z)-13-hexadecen-11-yn-1-yl acetate, a pheromone analogue, utilized a Wittig reaction where the stereoselectivity was dependent on the base and solvent system used, with conditions like n-BuLi in THF-HMPA providing a high Z:E ratio. researchgate.net Furthermore, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been developed as a method to produce highly substituted 1,3-dienes with high regio- and enantioselectivity. nih.gov

A 3-keto-sphingosine derivative, which shares structural similarities with derivatives of this compound, has been synthesized with high stereoselectivity using a copper(I)-mediated coupling of an N-protected L-serine derivative with (E)-1-pentadecenyl boronic acid. mdpi.com

Reaction Mechanisms and Chemical Transformations of 1 Pentadecen 3 One

Nucleophilic Addition Reactions (e.g., Michael-type acceptor behavior)

The most characteristic reaction of α,β-unsaturated carbonyl compounds like 1-Pentadecen-3-one is the conjugate nucleophilic addition, also known as the Michael addition. libretexts.org The electronic conjugation in the enone system renders the β-carbon electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is rationalized by resonance structures that show a partial positive charge on both the carbonyl carbon and the β-carbon.

The general mechanism proceeds in three steps:

Nucleophilic attack: A nucleophile attacks the electrophilic β-carbon of the C=C double bond. libretexts.org

Protonation: The resulting enolate intermediate is protonated. libretexts.org

Tautomerization: The enol form rapidly tautomerizes to the more stable keto form, yielding the final product. libretexts.org

This reaction is highly valuable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. pressbooks.pub A wide variety of nucleophiles, known as Michael donors, can participate in this reaction.

Table 1: Examples of Michael Donors for Conjugate Addition

| Donor Class | Specific Example | Resulting Product Type |

| Organometallics | Lithium dialkylcuprates ((R)₂CuLi) | β-Alkylated ketone |

| Enolates | Diethyl malonate | 1,5-Dicarbonyl compound |

| Amines | Primary or Secondary Amines (RNH₂, R₂NH) | β-Amino ketone |

| Thiols | Thiophenol (PhSH) | β-Thioether ketone |

| Cyanide | Sodium Cyanide (NaCN) | β-Cyano ketone |

Strong nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct 1,2-addition to the carbonyl carbon. In contrast, softer nucleophiles like organocuprates, enolates, amines, and thiols preferentially undergo 1,4-conjugate addition. pressbooks.pub

Electrophilic Reactions

While the dominant reactivity of enones is nucleophilic addition, the carbon-carbon double bond can also undergo electrophilic addition, similar to a typical alkene. savemyexams.com In this type of reaction, an electrophile attacks the electron-rich π-system of the C=C bond. youtube.com The reaction proceeds via a carbocation intermediate, which is then attacked by a nucleophile.

The mechanism for electrophilic addition generally involves two steps:

Electrophilic attack: The π electrons of the alkene attack an electrophile (E⁺), forming a carbocation intermediate. For this compound, the attack would result in the more stable carbocation.

Nucleophilic capture: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. savemyexams.com

Common electrophilic addition reactions include halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl). savemyexams.com The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, under appropriate conditions, these reactions can occur. For conjugated systems, both 1,2- and 1,4-addition products can be formed. libretexts.org

Table 2: Potential Electrophilic Addition Reactions

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Potential Product |

| HBr | H⁺ | Br⁻ | 2-Bromo-pentadecan-3-one |

| Br₂ | Br⁺ | Br⁻ | 1,2-Dibromo-pentadecan-3-one |

| H₂O/H⁺ | H⁺ | H₂O | 2-Hydroxy-pentadecan-3-one |

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. The conjugated system is well-suited for these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. As an α,β-unsaturated ketone, this compound can act as a dienophile. The electron-withdrawing nature of the carbonyl group activates the C=C double bond, making it more reactive towards electron-rich dienes.

[2+2] Photocycloaddition: Upon photochemical excitation, α,β-unsaturated ketones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane rings. These reactions often proceed via a triplet excited state of the enone. The reaction can be intermolecular (with another alkene) or intramolecular if a second double bond is present in the molecule at a suitable position. Dimerization can also occur where two enone molecules react with each other. magadhmahilacollege.org

1,3-Dipolar Cycloaddition: this compound can also react with 1,3-dipoles (e.g., azides, nitrile oxides, or ozone) in a [3+2] cycloaddition to form five-membered heterocyclic rings. Ozonolysis, for example, is a specific type of 1,3-dipolar cycloaddition that leads to the cleavage of the double bond.

Oxidation and Reduction Pathways

The two reactive sites in this compound, the C=C double bond and the C=O carbonyl group, can be selectively oxidized or reduced.

Reduction Pathways: The reduction of α,β-unsaturated ketones can yield different products depending on the reagents and reaction conditions.

Reduction of C=O to an alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol, yielding pentadec-1-en-3-ol. This is a 1,2-reduction.

Reduction of C=C (Conjugate Reduction): Catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) or dissolving metal reductions (e.g., Na in liquid NH₃) can selectively reduce the carbon-carbon double bond, leading to the saturated ketone, pentadecan-3-one. This is a 1,4-reduction.

Complete Reduction: More powerful reducing agents or harsher conditions, such as catalytic hydrogenation with H₂ over Pd/C or reduction with LiAlH₄, can reduce both the double bond and the carbonyl group, yielding the saturated alcohol, pentadecan-3-ol.

Table 3: Selective Reduction of this compound

| Reagent / Condition | Functional Group Reduced | Product |

| NaBH₄, CeCl₃ (Luche reduction) | C=O only | Pentadec-1-en-3-ol |

| H₂, Wilkinson's Catalyst | C=C only | Pentadecan-3-one |

| LiAlH₄ or H₂/Pd-C | Both C=C and C=O | Pentadecan-3-ol |

Oxidation Pathways: The double bond is the primary site for oxidation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the C=C double bond to form an epoxide, 1,2-epoxypentadecan-3-one.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄) under harsh conditions, can cleave the double bond. Ozonolysis would yield formaldehyde and a 2-oxotetradecanal.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute KMnO₄ can convert the double bond into a diol, yielding 1,2-dihydroxypentadecan-3-one.

Isomerization and Rearrangement Processes

The structure of this compound is subject to various isomerization and rearrangement reactions, particularly under the influence of acid, base, or light.

Cis-Trans Isomerization: Like other alkenes, the double bond in α,β-unsaturated ketones can undergo cis-trans (E/Z) isomerization. This process is often facilitated by photochemical energy or acid catalysis, which allows for rotation around the C=C bond via an intermediate. magadhmahilacollege.orgnih.gov

Conjugation/Deconjugation: The α,β-conjugated isomer is generally the most thermodynamically stable form. Isomerization of a corresponding β,γ-unsaturated ketone to the α,β-unsaturated isomer can be catalyzed by acids or bases. acs.orgresearchgate.net This highlights the stability of the conjugated system present in this compound.

Photochemical Rearrangements: Upon irradiation with UV light, α,β-unsaturated ketones can undergo complex skeletal rearrangements. sci-hub.se For example, cyclic enones are known to rearrange to bicyclic "lumiketone" structures. Acyclic enones can also undergo various rearrangements, including acyl shifts. researchgate.net One notable reaction is the oxa-di-π-methane rearrangement, which is more common for β,γ-unsaturated ketones but illustrates the complex photochemical behavior of these systems. researchgate.net

Biological and Enzymatic Interactions of 1 Pentadecen 3 One

Interaction with Enzymes and Receptors

Mechanism-Based Enzyme Inhibition (e.g., putative hS1PL inhibition)

1-Pentadecen-3-one is implicated as a key intermediate in the mechanism-based inhibition of human sphingosine-1-phosphate lyase (hS1PL). csic.es Mechanism-based inhibitors are compounds that are catalytically converted by an enzyme into a reactive species, which then inactivates the enzyme. nih.govresearchgate.net This process typically involves the formation of a covalent bond with the enzyme. nih.gov

In the context of hS1PL, certain synthetic analogs of sphingosine-1-phosphate (S1P), such as the vinylated analog RBM10-8, act as substrates for the enzyme. csic.es The enzymatic action of hS1PL on these analogs leads to the generation of this compound as a product. csic.es It is hypothesized that this enzymatically generated this compound, acting as a Michael-type acceptor, can then react with a nucleophilic residue within or near the active site of hS1PL, leading to its irreversible inhibition. csic.es This dual role as a product of enzymatic activity and a subsequent inhibitor is a hallmark of mechanism-based inhibition. csic.esnih.gov

The inhibition of hS1PL by RBM10-8, coupled with its function as a substrate, supports the role of RBM10-8 as a mechanism-based inhibitor, with this compound being the reactive species responsible for the inactivation. csic.es

Substrate Recognition and Catalysis (e.g., hS1PL substrate activity)

The formation of this compound is a direct result of the substrate activity of hS1PL on specific S1P analogs. csic.es Human S1PL, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the irreversible degradation of S1P into phosphoethanolamine and (2E)-hexadecenal. csic.esresearchgate.net The enzyme can also metabolize other sphingolipid analogs.

Notably, amino phosphate (B84403) compounds, referred to as RBM10, have been identified as substrates for hS1PL. The enzymatic lysis of these compounds by hS1PL yields this compound. csic.es This was confirmed by the detection of an adduct formed between this compound and isoniazid (B1672263) in experimental setups. csic.es Interestingly, hS1PL can process sphingolipid analogs with non-natural stereoconfigurations, demonstrating a degree of flexibility in its active site for substrate recognition. csic.es The ability of the hS1PL active site to discriminate between different stereoisomers of aminodiol phosphate frameworks has been previously observed. csic.es

Role as a Biochemical Signaling Molecule

While S1P itself is a well-established signaling molecule involved in numerous cellular processes like cell proliferation, differentiation, and immune function, the direct role of this compound as a signaling molecule is less defined. csic.esnih.gov However, as a product of S1PL-mediated degradation of S1P analogs, its formation is intrinsically linked to the regulation of sphingolipid signaling pathways. csic.es The degradation of S1P by S1PL is a critical step in controlling the cellular levels of this potent signaling lipid. nih.gov Therefore, the generation of this compound from synthetic precursors by hS1PL is part of a process that modulates the broader S1P signaling network. csic.es

Influence on Cellular Pathways and Processes (related to S1PL activity)

The generation of this compound through the action of hS1PL on its substrates has implications for cellular pathways regulated by S1PL activity. S1PL plays a crucial role in controlling the levels of S1P, a bioactive sphingolipid that regulates a wide array of cellular processes. csic.esnih.gov Abnormal expression or activity of S1PL has been associated with conditions such as cancer and developmental pathologies. nih.gov

By acting as a mechanism-based inhibitor that is generated from a substrate, this compound is part of a feedback loop that can modulate S1PL activity. csic.es The inhibition of hS1PL would lead to an accumulation of its substrate, S1P (or its analogs), thereby influencing the cellular pathways that are sensitive to S1P levels. These pathways include those involved in cell proliferation, differentiation, angiogenesis, and immune responses. csic.es The irreversible nature of the inhibition by the this compound intermediate suggests a sustained impact on these cellular processes. csic.es

Comparative Bioactivity of Structural Analogues (e.g., related pentadecenols with reported antimicrobial or anti-inflammatory activities)

Structural analogs of this compound, particularly pentadecenols, have been reported to possess various biological activities.

Antimicrobial Activity: (Z)-10-Pentadecenol has been identified as a major component in extracts of Butiá odorata, which exhibited antimicrobial and antibiofilm activity against various Salmonella serovars. mdpi.com Similarly, E-10-Pentadecenol was found in Anthemis stiparum subsp. sabulicola, a plant with antimicrobial activity against Staphylococcus aureus and Bacillus cereus. researchgate.net An extract of Lentinus squarrosulus containing E-10-Pentadecenol also showed antibacterial activity against several bacteria, including Staphylococcus aureus and Propionibacterium acnes. jabonline.in

Anti-inflammatory and Other Activities: While direct anti-inflammatory data for pentadecenols is limited in the provided context, their presence in plants used in traditional medicine for inflammatory conditions suggests potential in this area. researchgate.net For instance, Z-10-Pentadecenol was found in Justicia secunda, a plant that demonstrated anti-diabetic and antioxidant potential. biolscigroup.us

These findings for structurally related pentadecenols suggest that the broader class of C15 unsaturated compounds, including this compound, may possess significant bioactivities, although further specific investigation into the activities of this compound itself is warranted.

Table of Research Findings on this compound and Related Compounds

| Compound/Analog | Source/Context | Reported Biological Interaction/Activity |

| This compound | Product of hS1PL on RBM10 substrates | Putative mechanism-based inhibitor of hS1PL. csic.es |

| (Z)-10-Pentadecenol | Butiá odorata extract | Associated with antimicrobial and antibiofilm activity. mdpi.com |

| (Z)-10-Pentadecenol | Justicia secunda extract | Component of a plant with anti-diabetic and antioxidant potential. biolscigroup.us |

| E-10-Pentadecenol | Anthemis stiparum subsp. sabulicola | Found in a plant with antimicrobial activity. researchgate.net |

| E-10-Pentadecenol | Lentinus squarrosulus extract | Component of an extract with antibacterial activity. jabonline.in |

| Pentadecanal | Product of S1PL on C17-Sa1P | Used in a bioassay to measure S1PL activity. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 1 Pentadecen 3 One

Chromatographic Techniques

Chromatography is a fundamental tool for separating 1-Pentadecen-3-one from complex mixtures prior to its identification and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the concentration of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. unar.ac.idresearchgate.net In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the compound is fragmented and ionized, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer, providing a unique spectral fingerprint for identification. diabloanalytical.com

Research has shown the presence of related unsaturated ketones and other long-chain compounds in various natural products and food items, identified through GC-MS. notulaebotanicae.rojapsonline.comnih.gov For instance, the analysis of volatile metabolites from Bacillus species has identified compounds such as E-3-pentadecen-2-ol, a structurally similar alcohol. mdpi.com The identification of this compound would involve matching its retention time and mass spectrum against a reference standard or a spectral library like the National Institute of Standards and Technology (NIST) database. mdpi.com

Key parameters for the GC-MS analysis of this compound would include the type of capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5MS), the temperature program of the oven, and the ionization mode of the mass spectrometer (typically Electron Ionization at 70 eV). japsonline.commdpi.com

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., VF-5MS) japsonline.com |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0-1.5 mL/min) notulaebotanicae.romdpi.com |

| Injector Temp. | 250 °C notulaebotanicae.ro |

| Oven Program | Initial temp 50-60°C, ramped to 240-300°C researchgate.netnotulaebotanicae.ro |

| MS Interface Temp. | 250-280 °C japsonline.com |

| Ion Source Temp. | 230-270 °C japsonline.commdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV japsonline.com |

| Mass Scan Range | 40-450 m/z mdpi.com |

The mass spectrum of this compound would be expected to show characteristic fragments resulting from the cleavage of the long alkyl chain and around the carbonyl and vinyl groups.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally unstable. taylorfrancis.com However, this compound lacks a strong chromophore, making its detection by standard UV-Vis detectors challenging at low concentrations. To overcome this, a derivatization strategy is often employed. chromatographyonline.com

Derivatization involves a chemical reaction to attach a molecule (a "tag") to the analyte that enhances its detectability. taylorfrancis.com For carbonyl compounds like ketones, 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent. thermofisher.com The reaction between this compound and DNPH would form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and absorbs strongly in the visible or UV region, significantly improving detection limits. thermofisher.com

The analysis would proceed via reversed-phase HPLC, where the derivatized sample is injected onto a C18 column and separated using a mobile phase, typically a mixture of acetonitrile (B52724) and water. thermofisher.com This approach has been successfully used for the determination of various carbonyl compounds in aqueous and solid samples. thermofisher.comchrom-china.com

Table 2: Typical HPLC-Derivatization Strategy for Carbonyl Compounds

| Step | Description |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) thermofisher.com |

| Reaction | Forms a stable 2,4-dinitrophenylhydrazone derivative. |

| Extraction | Liquid-liquid or solid-phase extraction to isolate the derivative. thermofisher.com |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm) chrom-china.com |

| Mobile Phase | Gradient elution with Acetonitrile/Water mixture. thermofisher.com |

| Detector | UV-Vis or Diode Array Detector (DAD) chrom-china.com |

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. osti.gov This technique utilizes two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). nih.gov The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second, shorter column.

This process creates a highly detailed two-dimensional chromatogram, where compounds are separated by their volatility on the first dimension and by their polarity on the second. This increased peak capacity is ideal for resolving co-eluting compounds in complex matrices, such as essential oils or environmental extracts, where this compound might be a minor component. osti.govnih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS becomes one of the most powerful tools for the analysis of volatile and semi-volatile compounds. osti.gov

Spectroscopic Techniques

Spectroscopy is used to elucidate the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure determination of organic molecules. basicmedicalkey.com It provides detailed information about the carbon-hydrogen framework of a molecule. cognitoedu.org For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the vinyl group (C=CH-), the methylene (B1212753) group adjacent to the carbonyl group (-CH₂-C=O), the long alkyl chain, and the terminal methyl group. The chemical shifts (δ), measured in parts per million (ppm), and the splitting patterns (e.g., triplets, quartets) provide information about the electronic environment and neighboring protons. savemyexams.com

¹³C NMR: The carbon-13 NMR spectrum would show a characteristic signal for the carbonyl carbon at a low field (typically 195-215 ppm). Signals for the two alkene carbons and the various aliphatic carbons along the chain would also be present at distinct chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O (Carbonyl) | - | ~200 |

| -CH= (Vinyl) | ~6.1-6.4 | ~137 |

| =CH₂ (Vinyl) | ~5.8-6.0 | ~128 |

| -CH₂-C=O | ~2.5 | ~40 |

| -CH₂- chain | ~1.2-1.6 | ~23-32 |

| -CH₃ (Terminal) | ~0.9 | ~14 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. vscht.cz The IR spectrum of this compound would be characterized by several key absorption bands. uco.es

The most prominent feature would be a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For an α,β-unsaturated ketone, this band typically appears in the range of 1650-1700 cm⁻¹. libretexts.org Another key feature is the stretching vibration of the carbon-carbon double bond (C=C) of the alkene, which would appear around 1620-1680 cm⁻¹. spectroscopyonline.com

Additionally, C-H stretching vibrations would be observed. The sp² C-H stretch of the vinyl group appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the long alkyl chain appear just below 3000 cm⁻¹. libretexts.orgspectroscopyonline.com

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkene) | Stretch | 3000 - 3100 spectroscopyonline.com | Medium |

| C-H (alkane) | Stretch | 2850 - 3000 vscht.cz | Strong |

| C=O (ketone, conjugated) | Stretch | 1650 - 1700 libretexts.orgmsu.edu | Strong |

| C=C (alkene) | Stretch | 1620 - 1680 spectroscopyonline.com | Medium-Weak |

| C-H (alkene) | Bend (out-of-plane) | 600 - 1000 spectroscopyonline.com | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to identify unknown compounds, determine their chemical structure, and elucidate their composition based on the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which removes an electron to form a positively charged molecular ion (M•+). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint". msu.edu

For this compound (C₁₅H₂₈O), the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is highly predictable and is dominated by cleavages adjacent to the carbonyl group (C=O), a process known as α-cleavage. msu.edu This occurs because the resulting acylium ions are resonance-stabilized and therefore relatively abundant. chemguide.co.uklibretexts.org

The fragmentation of this compound is expected to proceed via two primary α-cleavage pathways:

Cleavage between the carbonyl carbon and the ethyl group.

Cleavage between the carbonyl carbon and the dodecenyl chain.

This predictable fragmentation is crucial for structural confirmation.

| Proposed Fragment Ion | Structure | m/z (Nominal Mass) | Origin |

|---|---|---|---|

| Molecular Ion | [CH₃CH₂C(O)CH=CH(CH₂)₁₀CH₃]⁺• | 224 | Ionization of the parent molecule |

| Acylium Ion 1 | [CH₃CH₂CO]⁺ | 57 | α-cleavage, loss of •C₁₂H₂₃ radical |

| Acylium Ion 2 | [C₁₂H₂₃CO]⁺ | 195 | α-cleavage, loss of •CH₂CH₃ radical |

| Ethyl Cation | [CH₃CH₂]⁺ | 29 | Cleavage and charge retention on the ethyl group |

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard low-resolution MS by measuring the m/z ratio to several decimal places. biocompare.combioanalysis-zone.com This high mass accuracy allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. alevelchemistry.co.uk This capability is critical for distinguishing this compound from other compounds that have the same nominal mass (isobaric compounds) but different chemical formulas. bioanalysis-zone.comchromatographyonline.com

For instance, a low-resolution instrument might not be able to differentiate between this compound (C₁₅H₂₈O) and an isobaric hydrocarbon like hexadecadiene (B12645532) (C₁₆H₂₈), both having a nominal mass of 224 Da. HRMS, however, can easily distinguish them based on their exact masses, which are calculated using the precise masses of their constituent isotopes. alevelchemistry.co.uk The high selectivity of HRMS provides a greater degree of certainty in compound identification. chromatographyonline.com

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

|---|---|---|---|

| This compound | C₁₅H₂₈O | 224 | 224.2140 |

| Hexadecadiene | C₁₆H₂₈ | 224 | 224.2191 |

Sample Preparation and Enrichment Methods (e.g., Headspace Solid-Phase Microextraction (HS-SPME))

The accurate quantification and characterization of volatile compounds like this compound often require an effective sample preparation step to isolate and concentrate the analyte from the sample matrix. researchgate.net Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for this purpose, particularly for the analysis of volatile and semi-volatile organic compounds. researchgate.netfrontiersin.org It is a solvent-free, non-invasive, and efficient method that integrates sample extraction, concentration, and sample introduction into a single step. frontiersin.orgnih.gov

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase) above the sample in a sealed vial. researchgate.net Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed and concentrated by the fiber coating. researchgate.net After a set extraction time, the fiber is withdrawn and transferred directly to the hot injector of a gas chromatograph (GC), usually coupled to a mass spectrometer (GC-MS), for thermal desorption and analysis. mdpi.com

The efficiency of the HS-SPME process depends on several parameters that must be optimized to achieve high sensitivity and reproducibility. frontiersin.org These include the type of fiber coating, extraction temperature, and extraction time. frontiersin.org The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For general screening of volatile compounds, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often employed. frontiersin.orgnih.gov

| Parameter | Description | Typical Range/Value for Volatiles | Reference |

|---|---|---|---|

| Fiber Coating | The stationary phase that adsorbs the analytes. Choice depends on analyte polarity. | 100 µm Polydimethylsiloxane (PDMS); 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) | frontiersin.orgnih.gov |

| Extraction Temperature | Affects the vapor pressure of analytes and the partitioning equilibrium. Higher temperatures increase volatility but may decrease partitioning to the fiber. | 30 - 80 °C | frontiersin.orgresearchgate.net |

| Extraction Time | The duration the fiber is exposed to the headspace. Equilibrium or pre-equilibrium conditions can be used. | 15 - 45 min | frontiersin.org |

| Sample Agitation | Stirring or shaking the sample to facilitate the release of volatiles into the headspace. | Often applied to speed up equilibrium. | frontiersin.org |

| Desorption | Thermal release of analytes from the fiber in the GC injector. | 250 °C for 5 min | notulaebotanicae.ro |

HS-SPME coupled with GC-MS provides a robust and sensitive method for characterizing volatile ketones like this compound in complex matrices, finding applications in food science, environmental analysis, and biological studies. frontiersin.orgresearchgate.net

Theoretical and Computational Studies of 1 Pentadecen 3 One

Theoretical and computational chemistry offer powerful tools to investigate the properties and potential biological activities of molecules like 1-pentadecen-3-one at a microscopic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. This section explores the application of several key computational techniques to understand the behavior of this compound.

Future Research Directions and Potential Academic Applications of 1 Pentadecen 3 One

Elucidation of Novel Biosynthetic Enzymes and Pathways

The formation of 1-pentadecen-3-one in nature is a complex process that is not yet fully understood. Future research will likely focus on identifying and characterizing the specific enzymes and metabolic pathways responsible for its production in different organisms. For instance, in the biosynthesis of the enediyne antitumor antibiotic calicheamicin, an iterative polyketide synthase (PKS), CalE8, and a thioesterase, CalE7, are involved in producing a related polyene. nih.gov Investigating analogous pathways in organisms known to produce this compound could reveal novel enzyme classes or variations of known biosynthetic machinery. Understanding these pathways could pave the way for manipulating the production of this and other valuable compounds.

Development of Advanced Synthetic Routes for Complex Analogues

The ability to synthesize this compound and its analogues in the laboratory is crucial for studying their properties and potential applications. Current synthetic methods can be complex and may produce a mixture of isomers. mdpi.com Future research is needed to develop more efficient and stereoselective synthetic routes. This would involve exploring new catalytic systems, such as Grubbs' catalysts for cross-metathesis reactions, and optimizing reaction conditions to achieve higher yields and purity. mdpi.com The synthesis of a variety of analogues with modifications to the carbon chain length, degree of unsaturation, and functional groups will be essential for exploring their structure-activity relationships. researchgate.netacs.org

Exploration of Undiscovered Biological Roles in Diverse Organisms

This compound has been identified as a volatile compound in various plants and as a component of insect pheromones. mdpi.compherobase.com However, its specific biological functions in these and other organisms are largely unknown. Research is needed to investigate its role in plant defense, pollinator attraction, and other ecological interactions. frontiersin.org For example, studies on raspberry fruit volatiles suggest a potential role in resistance to mold. mdpi.comnih.govresearchgate.net In insects, it is part of the chemical communication system of some termite species. pherobase.com Further investigation into its antimicrobial properties, as seen with related long-chain ketones, could reveal new applications. nih.gov The table below summarizes the known occurrences of this compound and its derivatives in various organisms.

| Organism | Compound | Potential Role |

| Schedorhinotermes malaccensis (Termite) | 1,14-Pentadecadien-3-one | Semiochemical |

| Rubus idaeus (Raspberry) | 1-Octen-3-one | Flavor/Aroma Component |

| Black-tailed deer | (E)-3-Tridecen-2-one | Antimicrobial |

| Xanthomonas campestris pv. vesicatoria | Pentadecen-2-one | Volatile organic compound |

| Muscadine Grapes | 6Z-pentadecen-2-one, Pentadecan-2-one | Floral Scent/Pollinator Attraction |

Design of Novel Biochemical Probes and Enzyme Inhibitors

The chemical structure of this compound, particularly its α,β-unsaturated ketone functionality, makes it a potential candidate for development as a biochemical probe or enzyme inhibitor. This reactive group can potentially interact with nucleophiles in the active sites of enzymes. For instance, a related compound, this compound generated enzymatically, is thought to act as a Michael-type acceptor. uco.es By designing and synthesizing analogues of this compound with specific modifications, researchers could create tools to study the function of various enzymes, such as those involved in sphingolipid metabolism. uco.escsic.es The development of fluorescently-labeled or biotinylated versions could also aid in identifying cellular targets and understanding metabolic pathways. rsc.org

Environmental Fate and Bioremediation Studies

As with any chemical compound, understanding the environmental fate of this compound is crucial. Future research should investigate its persistence, degradation, and potential transformation products in different environmental compartments such as soil and water. The conversion of low-density polyethylene (B3416737) waste has been shown to produce 1-pentadecene (B78149), a related compound, highlighting a potential anthropogenic source. scirp.orgfrontiersin.org Studies on its bioremediation potential, exploring whether microorganisms can degrade it, will also be important. This knowledge is essential for assessing any potential ecological risks and for developing strategies to mitigate environmental contamination.

Contribution to Chemical Ecology and Semiochemical Research

The identification of this compound and its derivatives as semiochemicals in insects opens up avenues for research in chemical ecology. pherobase.comscribd.com Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. google.com Further research could focus on identifying the specific behavioral responses elicited by this compound in various insect species. This could involve electrophysiological studies to determine its detection by insect antennae and behavioral assays to understand its role as an attractant, repellent, or aggregation pheromone. oup.com Such research could lead to the development of novel and environmentally friendly pest management strategies. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Pentadecen-3-one, and how can reproducibility be ensured?

- Methodology :

- Begin with a literature review to identify established methods (e.g., Claisen condensation, oxidation of allylic alcohols) .

- Optimize reaction conditions (temperature, catalyst loading) using factorial design experiments to enhance yield .

- Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), referencing spectral databases for peak assignments .

- Ensure reproducibility by documenting detailed protocols (solvent ratios, reaction times) and cross-validating results with independent replicates .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Methodology :

- Use Fourier-transform infrared spectroscopy (FTIR) to confirm the carbonyl group (C=O stretch ~1700 cm⁻¹) and double bond (C=C stretch ~1650 cm⁻¹) .

- Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation and NMR (¹H, ¹³C, DEPT) for stereochemical analysis .

- Compare retention indices in GC with literature values to verify compound identity .

Q. What biological activities have been reported for this compound, and how are these assays designed?

- Methodology :

- Screen for antimicrobial activity using broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) .

- Assess cytotoxic effects via MTT assays on cancer cell lines, normalizing data to positive/negative controls .

- Address variability by standardizing cell culture conditions (passage number, serum concentration) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can computational models elucidate the reaction mechanisms of this compound synthesis?

- Methodology :

- Apply density functional theory (DFT) to simulate transition states and energy barriers for key steps (e.g., keto-enol tautomerization) .

- Validate models by comparing calculated NMR chemical shifts with experimental data .

- Use molecular dynamics simulations to study solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line specificity) .

- Replicate conflicting studies under standardized conditions, controlling for purity (>95% by HPLC) and solvent effects .

- Perform structure-activity relationship (SAR) studies to isolate functional groups responsible for activity .

Q. How can environmental fate studies for this compound be designed to assess ecological impact?

- Methodology :

- Quantify biodegradation rates using OECD 301F tests (aerobic conditions) and monitor metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Model bioaccumulation potential using octanol-water partition coefficients (log P) and quantitative structure-activity relationship (QSAR) tools .

- Integrate field data with laboratory results to refine ecological risk assessments .

Methodological Considerations

- Data Presentation : Tabulate key parameters (e.g., reaction yields, spectral data) to enable cross-study comparisons. Example:

| Parameter | Value/Description | Reference Method |

|---|---|---|

| Retention Index | 1450 (DB-5 column) | |

| ¹³C NMR Shift | 208.5 ppm (C=O) | |

| Log P | 4.2 (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.